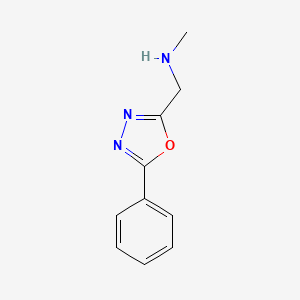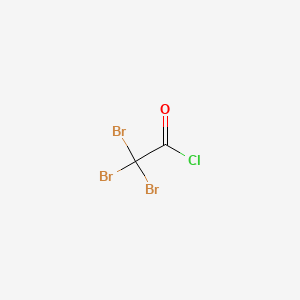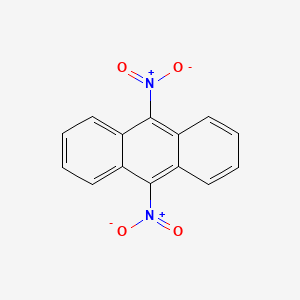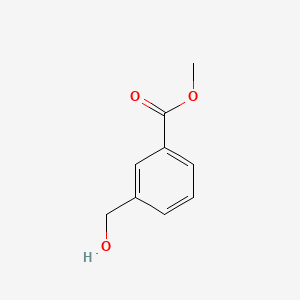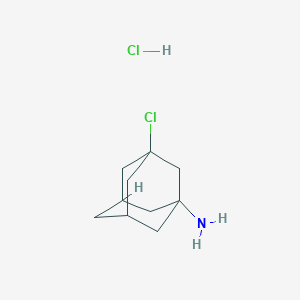
3-Chloroadamantan-1-amine hydrochloride
Descripción general
Descripción
3-Chloroadamantan-1-amine hydrochloride is a chemical compound that belongs to the class of adamantane derivatives . It is a white crystalline powder that is soluble in water and has a molecular weight of 222.15 g/mol.
Synthesis Analysis
The synthesis of adamantane derivatives, such as 3-Chloroadamantan-1-amine hydrochloride, often involves the use of orthoesters with amine hydrochlorides . The process involves acetylation of unknown amine hydrochloride salts with trimethyl orthoacetate (TMOA) in the absence of solvent . The reaction progress is monitored chromatographically, and the amide product is identified spectroscopically .
Molecular Structure Analysis
The molecular formula of 3-Chloroadamantan-1-amine hydrochloride is C10H17Cl2N . The compound has a molecular weight of 222.15 g/mol . The IUPAC name is (5S,7R)-3-chloroadamantan-1-amine;hydrochloride . The InChIKey is BRXNXSCWHSVIPC-YFDATDCASA-N .
Physical And Chemical Properties Analysis
3-Chloroadamantan-1-amine hydrochloride has a molecular weight of 222.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . Its exact mass is 221.0738049 g/mol, and its monoisotopic mass is also 221.0738049 g/mol . The topological polar surface area is 26 Ų .
Aplicaciones Científicas De Investigación
-
Neurotransmission Research
- Application : 1-Adamantanamine Hydrochloride acts as a dopamine receptor agonist by enhancing the synthesis and release of dopamine from nerve cells and delaying the reuptake into synaptic vesicles .
- Method : The compound is typically administered in a laboratory setting, often in animal models, to study its effects on dopamine neurotransmission .
- Results : The compound has been found to inhibit the replication of influenza A viruses by preventing the release of infectious viral RNA .
-
Antiviral Research
- Application : 1-Adamantanamine Hydrochloride has been used as an anti-influenza A virus agent .
- Method : The compound is typically used in a laboratory setting to study its antiviral properties. It’s often administered to cells or organisms infected with the influenza A virus .
- Results : The compound has been found to inhibit the replication of influenza A viruses by preventing the release of infectious viral RNA .
-
Medicinal Chemistry
- Application : Adamantane derivatives have been used in the development of various pharmaceuticals due to their unique structural, biological, and stimulus-responsive properties . They can improve the lipophilicity and stability of drugs .
- Method : The incorporation of adamantane fragments into pharmaceuticals is typically achieved through chemical synthesis .
- Results : Nitrogen-containing pharmaceuticals derived from adamantane, such as amantadine, rimantadine, and memantine, exhibit antiviral, anti-Parkinsonian, or anti-Alzheimer properties .
-
Catalyst Development
- Application : Adamantane derivatives have been used in the development of catalysts .
- Method : The unique structural properties of adamantane derivatives make them suitable for use in catalyst development .
- Results : The specific results or outcomes would depend on the type of catalyst being developed and the specific adamantane derivative being used .
Direcciones Futuras
Adamantane derivatives, such as 3-Chloroadamantan-1-amine hydrochloride, have potential applications in various scientific and industrial fields. For instance, the adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . These results encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications .
Propiedades
IUPAC Name |
3-chloroadamantan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN.ClH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8H,1-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXNXSCWHSVIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327341 | |
| Record name | 3-chloroadamantan-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroadamantan-1-amine hydrochloride | |
CAS RN |
90812-21-8 | |
| Record name | 3-chloroadamantan-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



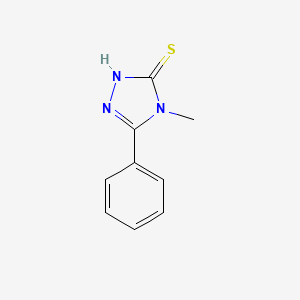
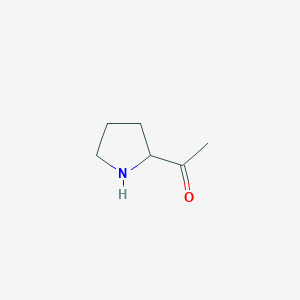
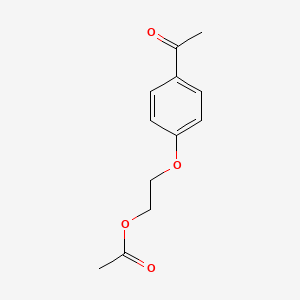
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1595600.png)
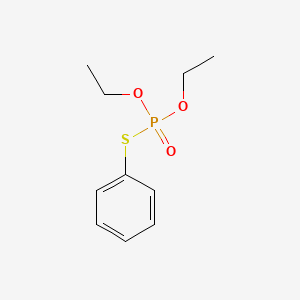
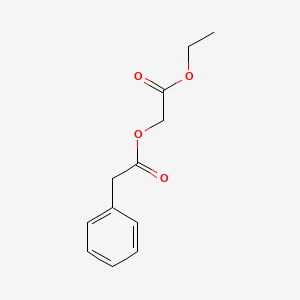
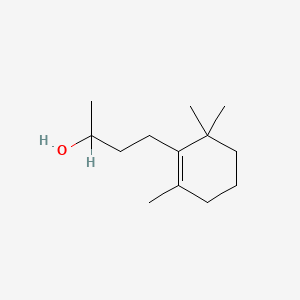
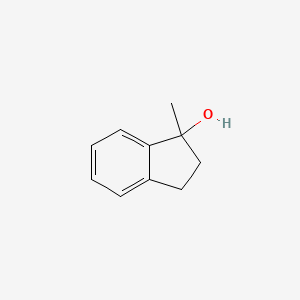
![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)
